![molecular formula C30H25N2O3P B176078 Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide CAS No. 132817-72-2](/img/structure/B176078.png)
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide
Overview
Description
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide is an organic phosphorus compound with the chemical formula C30H25N2O3P. It is known for its unique structural properties, which include the presence of both aminophenoxy and phenylphosphine oxide groups. This compound is often used in the synthesis of advanced materials due to its excellent thermal stability and flame retardant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide can be synthesized through a reaction between phenol and aniline under alkaline conditions. The process involves the following steps:
Reaction of Phenol and Aniline: Phenol and aniline are reacted in the presence of a base to form the desired product.
Purification: The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound[][2].
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions in controlled environments to ensure consistency and quality. The use of automated systems and advanced purification techniques helps in achieving high yields and purity levels[2][2].
Chemical Reactions Analysis
Types of Reactions
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The aminophenoxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted aminophenoxy derivatives .
Scientific Research Applications
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyimides and other advanced polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and functional groups.
Medicine: Explored for its potential as a flame retardant in medical devices and equipment.
Industry: Widely used in the production of flame retardant materials for electronics, plastics, coatings, and adhesives[][2].
Mechanism of Action
The mechanism by which Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide exerts its effects is primarily through its interaction with molecular targets such as reactive oxygen species (ROS). The phenylphosphine oxide group can scavenge ROS, thereby providing antioxidant properties. Additionally, the aminophenoxy groups can interact with various biological molecules, enhancing the compound’s functionality in different applications .
Comparison with Similar Compounds
Similar Compounds
Bis(4-aminophenoxy)phenyl phosphine oxide: Similar in structure but lacks the additional phenyl group.
Bis(3-aminophenoxy)phenyl phosphine oxide: Similar but with different positioning of the aminophenoxy groups.
Uniqueness
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide is unique due to its combination of aminophenoxy and phenylphosphine oxide groups, which provide enhanced thermal stability and flame retardant properties compared to similar compounds [2][2].
Properties
IUPAC Name |
3-[4-[[4-(3-aminophenoxy)phenyl]-phenylphosphoryl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N2O3P/c31-22-6-4-8-26(20-22)34-24-12-16-29(17-13-24)36(33,28-10-2-1-3-11-28)30-18-14-25(15-19-30)35-27-9-5-7-23(32)21-27/h1-21H,31-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPVTEDJZSZGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C4=CC=C(C=C4)OC5=CC=CC(=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


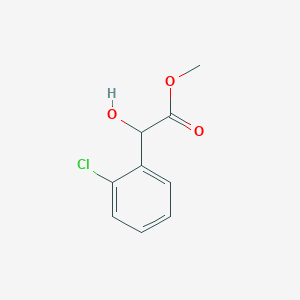

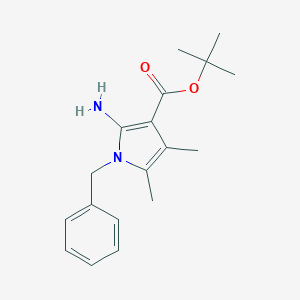

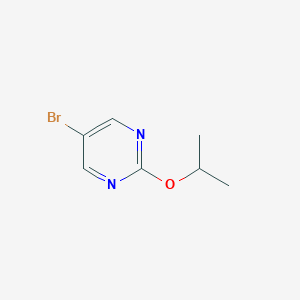
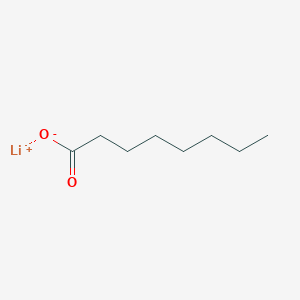

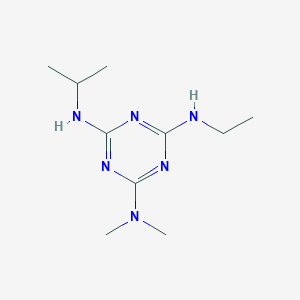


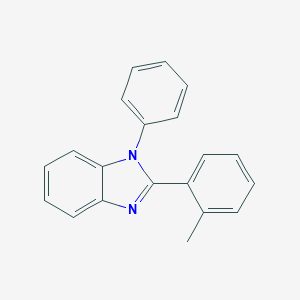
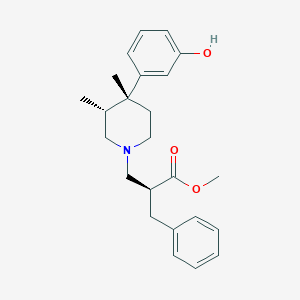
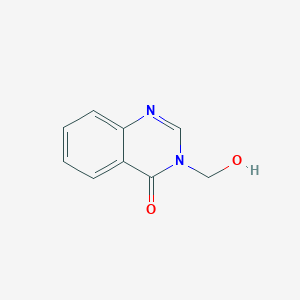
![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)
